Physicochemical Properties and Synthetic Utility of 2-Chloro-6-ethylquinazolin-4-ol: A Technical Guide for Medicinal Chemists
Physicochemical Properties and Synthetic Utility of 2-Chloro-6-ethylquinazolin-4-ol: A Technical Guide for Medicinal Chemists
Executive Summary
The compound 2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a synthetically versatile bicyclic derivative that serves as a critical building block in modern medicinal chemistry[1]. By combining an electrophilic reactive handle (the 2-chloro group) with a lipophilic modifier (the 6-ethyl substitution), this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth analysis of its structural tautomerism, physicochemical profile, validated synthetic protocols, and its emerging role in targeted drug discovery, particularly concerning inflammatory signaling pathways[2].
Molecular Identity and Tautomeric Equilibrium
Understanding the fundamental physical chemistry of the quinazoline core is paramount for predicting its behavior in both synthetic reactions and biological systems.
Lactam-Lactim Tautomerism
The quinazolin-4-ol scaffold exists in a dynamic tautomeric equilibrium between the 4-ol (lactim) and 4-one (lactam) forms[3]. This interconversion significantly impacts the molecule's hydrogen-bonding capacity and its subsequent binding affinity to biological targets[3]. In polar protic solvents or physiological environments, the equilibrium generally favors the 4(3H)-one (lactam) form, which acts as a robust hydrogen-bond donor and acceptor[3].
Physicochemical Profile
The following table summarizes the core quantitative data for 2-Chloro-6-ethylquinazolin-4-ol[4]:
| Property | Value |
| CAS Registry Number | 1599338-50-7 |
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| SMILES String | OC1=C2C=C(CC)C=CC2=NC(Cl)=N1 |
| Core Structure | Quinazoline (benzo-fused pyrimidine) |
| Key Substitutions | C2: Chlorine (Cl), C6: Ethyl (-CH2CH3) |
Structural and Mechanistic Insights
The precise arrangement of functional groups on the quinazoline ring dictates its utility as an advanced intermediate:
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The 2-Chloro Position: The pyrimidine ring of the quinazoline core is highly electron-deficient. The addition of a chlorine atom at the C2 position creates a highly electrophilic center, making it an ideal handle for Nucleophilic Aromatic Substitution (SNAr) reactions[5]. This allows for facile derivatization with various amines, alcohols, and thiols to build structural complexity.
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The 6-Ethyl Position: The ethyl group at the C6 position serves two primary functions. First, it increases the overall lipophilicity of the molecule, which can enhance cell membrane permeability. Second, it induces specific steric effects that alter the dihedral angle of the molecule when it docks into hydrophobic enzyme pockets, thereby modulating target selectivity[3].
Synthetic Methodologies and Experimental Protocols
The synthesis of 2-chloroquinazolin-4-ol derivatives requires careful control of reaction conditions to ensure regioselectivity. The most robust method involves the selective alkaline hydrolysis of the corresponding 2,4-dichloroquinazoline precursor[5].
Step-by-Step Experimental Protocol: Selective Hydrolysis
Objective: To synthesize 2-chloro-6-ethylquinazolin-4-ol from 2,4-dichloro-6-ethylquinazoline via regioselective C4 hydrolysis[5].
Reagents:
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2,4-Dichloro-6-ethylquinazoline (Starting Material)
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Tetrahydrofuran (THF) (Solvent)
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Aqueous Sodium Hydroxide (NaOH, 1 mol/L)
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Acetic Acid (Quenching Agent)
Procedure:
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Dissolution: Dissolve 1.0 equivalent of 2,4-dichloro-6-ethylquinazoline in a sufficient volume of THF (approximately 6 mL per 3.6 mmol of substrate)[5].
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Hydrolysis: Slowly add aqueous NaOH solution (1 mol/L, ~1.2 to 1.5 equivalents) to the stirring reaction mixture[5].
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Reaction: Stir the mixture continuously at room temperature overnight. Mechanistic Note: The hydroxide ion selectively attacks the C4 position because it is significantly more electrophilic than the C2 position, leading to the displacement of the C4 chloride[5].
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Quenching: Monitor the reaction completion via TLC or LC-MS. Once complete, carefully adjust the pH of the reaction solution to 5-6 using acetic acid[5]. This terminates the reaction and converts the sodium salt of the product to its neutral, insoluble form.
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Isolation: Filter the resulting precipitate. Concentrate the filtrate to dryness under reduced pressure to recover any remaining product[5].
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Purification: Wash the isolated yellow solid with cold water and dry under vacuum to yield the final 2-chloro-6-ethylquinazolin-4-ol[5].
Visualization of the Synthetic Workflow
Synthetic workflow for regioselective hydrolysis of 2,4-dichloroquinazolines.
Applications in Drug Discovery: Inflammatory Signaling
Beyond its role as a synthetic intermediate, the 2-chloroquinazolin-4-ol scaffold has demonstrated profound biological activity, particularly in the modulation of immune responses[2].
NOD1 Antagonism
Recent pharmacological studies have identified 2-chloroquinazolin-4-ol derivatives as potent and selective antagonists of Nucleotide-binding oligomerization domain 1 (NOD1) [2]. NOD1 is an intracellular pattern recognition receptor that detects bacterial peptidoglycan (PGN) fragments, such as those from Helicobacter pylori[2].
Upon activation, NOD1 initiates a signaling cascade involving RIP2 kinase, which ultimately activates the NF-κB and MAPK pathways[2]. This leads to the transcription and secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CXCL8)[2]. By binding to NOD1, quinazoline derivatives effectively block this cascade, offering a promising therapeutic avenue for treating pathogen-induced inflammation, such as H. pylori-induced gastritis[2].
Visualization of the NOD1 Signaling Inhibition
Mechanism of quinazolin-4-ol derivatives antagonizing the NOD1 pathway.
